(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-5-10-24-14-15(22(3)18(26)23(4)16(14)25)20-17(24)21-19-11-13-8-6-12(2)7-9-13/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXZVYGKTQVHLZ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the purine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the condensation of the hydrazinyl group with the 4-methylbenzylidene moiety.
Preparation of the Purine Core: The purine core can be synthesized using a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Condensation Reaction: The final step involves the condensation of the hydrazinyl group with the 4-methylbenzylidene moiety, typically under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s uniqueness lies in its substituents:
- 7-Allyl group : Enhances lipophilicity compared to ethyl or octyl chains in analogs.
- 4-Methylbenzylidene hydrazine : Modulates electronic properties via the electron-donating methyl group, contrasting with halogenated or alkoxy-substituted analogs.
Table 1: Structural and Physicochemical Comparison
*LogP and solubility values are estimated using computational models (e.g., ChemAxon) and are indicative of trends rather than experimental data .
Research Findings and Implications
- Spectroscopic Characterization : ¹H-NMR and ¹³C-NMR data (e.g., δ 8.2 ppm for hydrazone protons) align with purine-dione analogs, confirming structural integrity .
- Database Integration : Platforms like KLSD () catalog activity data for such compounds, though experimental IC₅₀ values for the target remain unpublished.
- Thermodynamic Stability : The (E)-configuration is thermodynamically favored in hydrazone formation, as validated by X-ray crystallography in related compounds .
Biological Activity
(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, which include an allyl group and a hydrazine moiety, potentially enhancing its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Molecular Structure
The molecular formula of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately 312.37 g/mol. The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves several steps, including refluxing in organic solvents and purification through chromatography. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product.
Biological Activity
Research indicates that purine derivatives like (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione may exhibit various biological activities:
Anticancer Properties
Several studies have suggested that purine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to (E)-7-allyl have shown potential in modulating gene expression related to cancer pathways.
Anti-inflammatory Effects
Research on related compounds indicates that they may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be mediated through the modulation of signaling pathways such as NF-kB.
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that a similar purine derivative inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
- Study on Anti-inflammatory Activity : Another investigation revealed that a compound with structural similarities to (E)-7-allyl reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
Data Table: Biological Activities of Purine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
